Cas no 1221-13-2 (2-chloro-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione)

2-chloro-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-3-(piperidin-1-yl)naphthalene-1,4-dione
- 2-chloro-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione
- CHEMBL1165050
- 1221-13-2
- CS-0313299
- SCHEMBL10446114
- 2-chloro-3-piperidinonaphthoquinone
- MFCD00029188
- F0862-0531
- 666-092-5
- STK338102
- 11T-0654
- 2-chloro-3-piperidin-1-ylnaphthalene-1,4-dione
- 2-Chloro-3-piperidino-1,4-naphthoquinone
- AKOS000567530
- 2-chloro-3-(piperidin-1-yl)naphthalene-1,4-dione
-
- Inchi: InChI=1S/C15H14ClNO2/c16-12-13(17-8-4-1-5-9-17)15(19)11-7-3-2-6-10(11)14(12)18/h2-3,6-7H,1,4-5,8-9H2
- InChI Key: DVDCCKDSJKCKSV-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 275.0713064Da
- Monoisotopic Mass: 275.0713064Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 437
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 37.4Ų
2-chloro-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR32263-1g |
2-Chloro-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione |
1221-13-2 | tech | 1g |
£950.00 | 2023-09-02 | |
Life Chemicals | F0862-0531-2mg |
2-chloro-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione |
1221-13-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0862-0531-30mg |
2-chloro-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione |
1221-13-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0862-0531-5μmol |
2-chloro-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione |
1221-13-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0862-0531-10mg |
2-chloro-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione |
1221-13-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0862-0531-4mg |
2-chloro-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione |
1221-13-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
A2B Chem LLC | AI73243-5mg |
2-Chloro-3-(piperidin-1-yl)naphthalene-1,4-dione |
1221-13-2 | >90% | 5mg |
$214.00 | 2024-04-20 | |
A2B Chem LLC | AI73243-10mg |
2-Chloro-3-(piperidin-1-yl)naphthalene-1,4-dione |
1221-13-2 | >90% | 10mg |
$240.00 | 2024-04-20 | |
Apollo Scientific | OR32263-500mg |
2-Chloro-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione |
1221-13-2 | tech | 500mg |
£539.00 | 2025-02-20 | |
Chemenu | CM260495-1g |
2-Chloro-3-(piperidin-1-yl)naphthalene-1,4-dione |
1221-13-2 | 95% | 1g |
$*** | 2023-04-03 |
2-chloro-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione Related Literature
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
Additional information on 2-chloro-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione
Introduction to 2-chloro-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione (CAS No: 1221-13-2)
2-chloro-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional attributes. This heterocyclic compound, identified by the CAS number 1221-13-2, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The molecular framework of this compound integrates a naphthalene core with substituents that enhance its reactivity and biological relevance, making it a valuable scaffold for synthetic modifications.
The structural composition of 2-chloro-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione includes a chloro substituent at the 2-position and a piperidine moiety at the 3-position of the dihydronaphthalene ring. This arrangement not only contributes to its distinct chemical properties but also opens up diverse possibilities for further functionalization. The presence of the piperidine group, in particular, is noteworthy as it is frequently employed in medicinal chemistry due to its ability to enhance solubility, metabolic stability, and binding affinity to biological targets.
In recent years, there has been a surge in research focusing on the development of novel heterocyclic compounds for therapeutic applications. Among these, 2-chloro-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione has emerged as a promising candidate due to its structural versatility and potential pharmacological activity. The compound’s dihydronaphthalene core is particularly interesting as it resembles several known bioactive molecules, suggesting that it may exhibit similar or even improved pharmacological properties.
One of the most compelling aspects of 2-chloro-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione is its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is implicated in numerous diseases, particularly cancer. Therefore, inhibitors targeting kinases have become a major focus in drug discovery efforts. The structural features of this compound make it an attractive candidate for designing kinase inhibitors by allowing precise modifications to optimize binding interactions with target proteins.
Recent studies have demonstrated the utility of 2-chloro-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione in the development of small-molecule inhibitors with potential therapeutic value. For instance, modifications to the chloro substituent and the piperidine ring have led to compounds with enhanced potency and selectivity against specific kinases. These findings highlight the importance of this scaffold in designing next-generation kinase inhibitors. Furthermore, computational studies have been instrumental in predicting the binding modes of these compounds to kinase targets, aiding in the rational design of more effective inhibitors.
The synthesis of 2-chloro-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione presents an intriguing challenge due to its complex structural features. However, advances in synthetic methodologies have made it more accessible than ever before. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations have enabled efficient construction of the naphthalene core and subsequent functionalization with chloro and piperidine groups. These synthetic strategies not only improve yield but also allow for greater control over regioselectivity and stereochemistry.
The pharmacokinetic properties of 2-chloro-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione are another area of active investigation. Understanding how a compound behaves within an organism is crucial for determining its therapeutic potential. Studies have shown that modifications to the piperidine ring can significantly influence solubility and metabolic stability. By optimizing these parameters, researchers aim to develop compounds that exhibit favorable pharmacokinetic profiles, ensuring better absorption, distribution, metabolism, excretion (ADME), and overall bioavailability.
In conclusion,2-chloro-3-(piperidin-1-yl)-1,4-dihydronaphthalene-1,4-dione (CAS No: 1221 -13 -2) represents a fascinating compound with immense potential in pharmaceutical research。 Its unique structure, combined with its versatility as a scaffold for drug development, makes it a valuable asset in the quest for novel therapeutic agents。 As research continues to uncover new applications and refine synthetic methodologies, this compound is poised to play an increasingly significant role in medicinal chemistry and drug discovery efforts worldwide。
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